

Ludaconitine: A Deep Dive into its Chemical Architecture and Stereochemistry

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Compound of Interest		
Compound Name:	Ludaconitine	
Cat. No.:	B10817843	Get Quote

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Introduction

Ludaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Found in plants of the Aconitum and Delphinium genera, these alkaloids have a long history in traditional medicine. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Ludaconitine**, drawing upon available data for this class of compounds. While specific experimental data for **Ludaconitine** is not extensively available in public databases, this paper will present a detailed analysis based on the general principles and established knowledge of C19-diterpenoid alkaloids.

Chemical Structure

The core chemical structure of **Ludaconitine** is a highly intricate and rigid hexacyclic ring system. As a C19-diterpenoid alkaloid, its skeleton is derived from a 20-carbon diterpene precursor that has lost one carbon atom. The IUPAC name for **Ludaconitine** is $[(1\alpha,3\alpha,6\alpha,14\alpha,16\beta)-20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)aconitane-3,8,13,14-tetrol 8-acetate 14-benzoate], and its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of 587.7 g/mol . The Chemical Abstracts Service (CAS) registry number for$ **Ludaconitine**is 82144-72-7.

Table 1: Physicochemical Properties of **Ludaconitine**



Property	Value
Molecular Formula	C32H45NO9
Molecular Weight	587.7 g/mol
CAS Number	82144-72-7

Stereochemistry

The stereochemistry of **Ludaconitine** is exceptionally complex, featuring multiple chiral centers that define its three-dimensional conformation. The specific arrangement of substituents at these chiral centers is crucial for its biological activity. The relative and absolute stereochemistry of C19-diterpenoid alkaloids is typically determined through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Due to the lack of a publicly available crystal structure for **Ludaconitine**, a detailed discussion of its solid-state conformation is not possible. However, the stereochemical configuration can be inferred from spectroscopic data and comparison with structurally related, crystallographically characterized alkaloids. The complex ring system locks the molecule into a rigid conformation, with the various substituents occupying well-defined spatial positions.

Spectroscopic Data

Detailed NMR spectral data is paramount for the structural elucidation and verification of complex natural products like **Ludaconitine**. While a complete, assigned NMR spectrum for **Ludaconitine** is not readily found in the literature, this section outlines the expected signals based on the known structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in **Ludaconitine**



Proton	Predicted Chemical Shift (ppm)	Multiplicity
N-CH ₂ -CH ₃	~1.1	t
OCH₃	3.2 - 3.4	S
H-1	~3.0	d
H-6	~4.0	d
H-14	~4.9	d
H-17	~2.8	S
Aromatic (benzoate)	7.4 - 8.1	m

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in **Ludaconitine**

Carbon	Predicted Chemical Shift (ppm)
C=O (acetate)	~170
C=O (benzoate)	~166
Aromatic (benzoate)	128 - 133
C-1	~83
C-3	~72
C-6	~83
C-8	~78
C-13	~75
C-14	~80
C-16	~82
OCH ₃	56 - 62
N-CH ₂ -CH ₃	~49, ~13

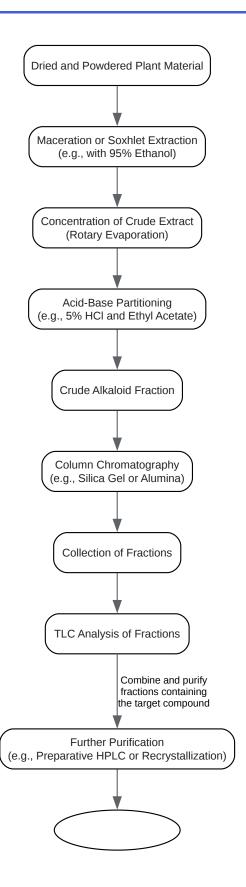


Experimental Protocols Isolation and Purification of Diterpenoid Alkaloids from Aconitum Species (General Protocol)

The following provides a generalized experimental protocol for the isolation of diterpenoid alkaloids, including **Ludaconitine**, from plant material. Specific conditions may need to be optimized for the particular plant species and target compound.

Workflow for Alkaloid Isolation





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Caption: Generalized workflow for the isolation of **Ludaconitine**.



- Extraction: The dried and powdered plant material (e.g., roots of an Aconitum species) is extracted with a suitable organic solvent, typically methanol or ethanol, using maceration or a Soxhlet apparatus.
- Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The
 residue is then subjected to an acid-base partitioning procedure to separate the alkaloids
 from neutral and acidic components. This involves dissolving the residue in an acidic
 aqueous solution (e.g., 5% HCl) and washing with a non-polar organic solvent (e.g., diethyl
 ether or ethyl acetate). The acidic aqueous layer, containing the protonated alkaloids, is then
 basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent
 (e.g., dichloromethane or chloroform) to yield the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina. The column is typically eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol.
- Fraction Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest, identified by comparison with a standard or by subsequent spectroscopic analysis, are combined. Further purification to obtain pure **Ludaconitine** is achieved through techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization.

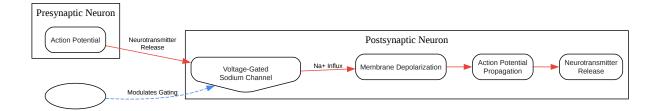
Biological Activity and Signaling Pathways

Diterpenoid alkaloids are well-known for their potent biological activities, often targeting ion channels. While specific electrophysiological studies on **Ludaconitine** are not readily available, many alkaloids from Aconitum species are known to interact with voltage-gated sodium and potassium channels. This interaction can lead to a range of physiological effects, from cardiotoxicity to analgesic properties.

The proposed mechanism of action for many diterpenoid alkaloids involves the modulation of ion channel gating. For voltage-gated sodium channels, this can involve binding to a site within the channel pore, leading to either blockade of ion permeation or alteration of the channel's opening and closing kinetics.

Hypothesized Signaling Pathway for Diterpenoid Alkaloid Action on a Neuron





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Caption: Hypothesized modulation of neuronal signaling by **Ludaconitine**.

Conclusion

Ludaconitine possesses a formidable chemical structure, characteristic of the C19-diterpenoid alkaloids. Its complex, polycyclic framework and dense stereochemistry present a significant challenge for both isolation and synthetic chemists. While a comprehensive dataset of its experimental properties is not currently available in the public domain, this guide provides a foundational understanding of its chemical nature based on the established knowledge of this important class of natural products. Further research, including detailed spectroscopic analysis, X-ray crystallography, and electrophysiological studies, is necessary to fully elucidate the structure-activity relationships of **Ludaconitine** and to explore its potential as a lead compound in drug discovery.

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